Dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate
CAS No.: 1951438-82-6
Cat. No.: VC13584756
Molecular Formula: C16H19NO5
Molecular Weight: 305.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951438-82-6 |
|---|---|
| Molecular Formula | C16H19NO5 |
| Molecular Weight | 305.32 g/mol |
| IUPAC Name | dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C16H19NO5/c1-21-15(19)13-12(18)8-9-17(14(13)16(20)22-2)10-11-6-4-3-5-7-11/h3-7,13-14H,8-10H2,1-2H3 |
| Standard InChI Key | OYUQDMYUAQYUDR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1C(N(CCC1=O)CC2=CC=CC=C2)C(=O)OC |
| Canonical SMILES | COC(=O)C1C(N(CCC1=O)CC2=CC=CC=C2)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is dimethyl 1-benzyl-4-oxopiperidine-2,3-dicarboxylate, with the molecular formula C₁₆H₁₉NO₅ and a molecular weight of 305.32 g/mol. Key structural elements include:
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A piperidine ring with a ketone group at the 4-position.
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Two methyl ester groups at the 2- and 3-positions.
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A benzyl substituent at the 1-position, introducing aromaticity and steric bulk .
The SMILES notation is COC(=O)C1C(N(CCC1=O)CC2=CC=CC=C2)C(=O)OC, and the InChIKey is OYUQDMYUAQYUDR-UHFFFAOYSA-N .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.233 ± 0.06 g/cm³ | |
| Boiling Point | 434.4 ± 45.0 °C | |
| pKa | 8.86 ± 0.40 | |
| Solubility | Soluble in organic solvents (e.g., DCM, THF); low aqueous solubility |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step protocols starting from piperidine precursors. A representative route includes:
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Cyclization: Formation of the piperidine ring via condensation of benzylamine with methyl acrylate under reflux conditions .
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Esterification: Introduction of methyl ester groups using dimethyl carbonate or methyl chloroformate in the presence of a base (e.g., sodium methoxide) .
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Benzylation: Attachment of the benzyl group via nucleophilic substitution or reductive amination .
Example Procedure:
A mixture of 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride, dimethyl carbonate, and sodium hydride in anhydrous THF is refluxed for 6–12 hours. The product is purified via column chromatography (ethyl acetate/hexane gradient) .
Optimization Strategies
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Catalyst Use: Transition metal catalysts (e.g., Pd/C) enhance yield in hydrogenolysis steps .
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Protection-Deprotection: tert-Butyloxycarbonyl (Boc) groups are employed to protect reactive sites during synthesis .
Applications in Research and Industry
Medicinal Chemistry
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Drug Intermediate: The compound’s rigid piperidine core mimics bioactive scaffolds in neurotransmitters and enzyme inhibitors. It has been utilized in synthesizing analogs with antimicrobial and anticancer activities .
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Case Study: Derivatives of this compound demonstrated GI₅₀ values < 10 µM against triple-negative breast cancer (TNBC) cell lines, highlighting its potential in oncology .
Material Science
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Polymer Modification: The ester groups participate in cross-linking reactions, improving thermal stability in epoxy resins.
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Coordination Chemistry: Serves as a ligand precursor for transition metal complexes, enabling catalytic applications .
Biological Activity and Mechanistic Insights
Toxicity Profile
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Acute Toxicity: Causes skin and eye irritation (H315, H319) .
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Environmental Impact: Low bioaccumulation potential due to moderate hydrophilicity (logP ≈ 1.5) .
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritation (Category 2) | Use nitrile gloves and lab coats |
| Eye Damage (Category 2A) | Wear chemical goggles |
| Respiratory Irritation (Category 3) | Operate in fume hoods |
Storage recommendations include airtight containers under inert gas (N₂) at 2–8°C .
Future Directions
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